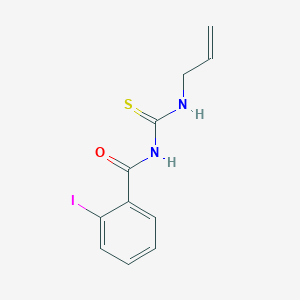

N-allyl-N'-(2-iodobenzoyl)thiourea

Description

N-Allyl-N'-(2-iodobenzoyl)thiourea is a thiourea derivative characterized by an allyl group attached to one nitrogen and a 2-iodobenzoyl moiety to the other. Thioureas are renowned for their versatility in coordination chemistry, catalysis, and sensing due to the thiocarbonyl group’s electron-rich sulfur atom, which facilitates metal binding and hydrogen bonding .

Properties

Molecular Formula |

C11H11IN2OS |

|---|---|

Molecular Weight |

346.19g/mol |

IUPAC Name |

2-iodo-N-(prop-2-enylcarbamothioyl)benzamide |

InChI |

InChI=1S/C11H11IN2OS/c1-2-7-13-11(16)14-10(15)8-5-3-4-6-9(8)12/h2-6H,1,7H2,(H2,13,14,15,16) |

InChI Key |

RFVAGFAOEAODAD-UHFFFAOYSA-N |

SMILES |

C=CCNC(=S)NC(=O)C1=CC=CC=C1I |

Canonical SMILES |

C=CCNC(=S)NC(=O)C1=CC=CC=C1I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Catalytic Activity

Thiourea derivatives with electron-withdrawing groups (EWGs) exhibit enhanced catalytic performance. For instance:

- Sulfonaryl thiourea 10 (28% conversion) outperformed aryl ester thiourea 8 (minimal activity) in a model reaction, attributed to the sulfonate group’s strong EWG effect .

- N-Allyl-N'-(2-iodobenzoyl)thiourea’s iodobenzoyl group, also an EWG, is expected to similarly boost catalytic activity.

Table 1: Catalytic Performance of Thiourea Derivatives

| Compound | Substituent | Conversion (%) | Reference |

|---|---|---|---|

| Sulfonaryl thiourea 10 | Sulfonate | 28 | |

| Reference compound 11 | Unspecified | 27 | |

| N-Allyl-N'-(2-iodobenzoyl) | 2-Iodobenzoyl | Data pending | — |

Structural and Electronic Modifications

Allyl vs. Benzyl Groups

- N-Benzyl-N'-(2-iodobenzoyl)thiourea (MW: 396.25) has a bulkier benzyl group compared to the allyl group in the target compound. The allyl group’s smaller size and flexibility may improve solubility and substrate accessibility in catalytic applications .

- N-Allyl-N'-(4-chlorophenyl)thiourea (MW: 226.73) replaces iodobenzoyl with chlorophenyl, reducing molecular weight and polarizability. Chlorine’s weaker EWG effect likely diminishes metal-binding strength compared to iodine .

Table 2: Molecular Weight and Substituent Effects

*Estimated based on analogous structures.

Metal Ion Interaction and Sensing

- N-Allyl-N'-(sodium-p-benzenesulfonate)thiourea effectively masks Ag⁺ and Hg²⁺ interference in Sr²⁺ detection, leveraging sulfonate’s chelating power .

- The iodine atom in This compound may enhance selectivity for softer metals (e.g., Au³⁺) due to its polarizable nature, though experimental validation is needed .

Nonlinear Optical (NLO) Properties

Thiourea-based semiorganic complexes like bis(thiourea) barium nitrate (BTBN) exhibit high NLO activity due to metal-thiourea coordination . The iodine substituent in the target compound could amplify NLO effects by increasing molecular polarizability, similar to halogenated analogs like N-(2-chloro-5-iodobenzoyl)-N'-(2-methoxyphenyl)thiourea (MW: 446.69) .

Key Research Findings

- Synthetic Flexibility : N-Allylthiourea derivatives are easily synthesized via nucleophilic substitution with benzoyl chlorides, enabling modular design (e.g., fluorobenzoyl or dichlorobenzoyl variants) .

- Hydrogen Bonding : Intramolecular N–H···O bonds stabilize derivatives like N-(2-chlorobenzoyl)-N'-(3-pyridyl)thiourea , a trait likely shared by the iodobenzoyl analog .

- Thermal and Optical Stability : Thiourea complexes with halogens (e.g., iodine) may exhibit superior thermal stability, critical for materials science applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.